molecular formula C9H11BrOZn B14887151 2-n-PropyloxyphenylZinc bromide

2-n-PropyloxyphenylZinc bromide

Cat. No.: B14887151
M. Wt: 280.5 g/mol
InChI Key: CUOIJMHLCDDTCI-UHFFFAOYSA-M
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Description

2-n-PropyloxyphenylZinc bromide is an organozinc compound with the molecular formula C₉H₁₁BrOZn. It is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. This compound is notable for its reactivity and utility in cross-coupling reactions, making it a valuable reagent in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-n-PropyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a catalyst to facilitate the formation of the organozinc compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microstructured reactors can enhance the reaction rates and improve the overall production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-n-PropyloxyphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or substituted alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Mechanism of Action

The mechanism of action of 2-n-PropyloxyphenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the halide substrate, which facilitate the overall reaction process .

Comparison with Similar Compounds

  • Phenylzinc bromide
  • 2-n-ButyloxyphenylZinc bromide
  • 2-n-MethoxyphenylZinc bromide

Comparison: 2-n-PropyloxyphenylZinc bromide is unique due to its specific alkoxy substituent, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to phenylzinc bromide, the presence of the propyloxy group can provide different steric and electronic effects, potentially leading to variations in reaction outcomes .

Properties

Molecular Formula

C9H11BrOZn

Molecular Weight

280.5 g/mol

IUPAC Name

bromozinc(1+);propoxybenzene

InChI

InChI=1S/C9H11O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h3-6H,2,8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

CUOIJMHLCDDTCI-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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